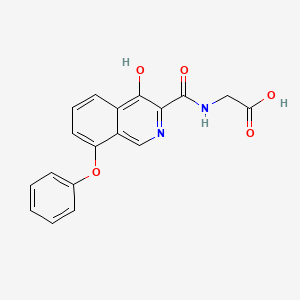

N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine

Description

Properties

CAS No. |

916171-76-1 |

|---|---|

Molecular Formula |

C18H14N2O5 |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

2-[(4-hydroxy-8-phenoxyisoquinoline-3-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C18H14N2O5/c21-15(22)10-20-18(24)16-17(23)12-7-4-8-14(13(12)9-19-16)25-11-5-2-1-3-6-11/h1-9,23H,10H2,(H,20,24)(H,21,22) |

InChI Key |

OMNXRJYJVARFEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=C(C(=NC=C32)C(=O)NCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

Hydroxylation and Phenoxylation:

Carboxamidation: The carboxamido group is introduced through an amide coupling reaction, often using reagents like carbodiimides.

Acetic Acid Addition: The final step involves the addition of the acetic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Treatment of Anemia

Roxadustat has been investigated extensively for its efficacy in treating anemia in patients with chronic kidney disease (CKD). Clinical trials have demonstrated that it significantly increases hemoglobin levels and reduces the need for blood transfusions:

- Case Study : A phase III trial involving patients with anemia due to CKD showed that those treated with roxadustat had a higher hemoglobin response compared to those receiving placebo. The study reported a statistically significant increase in hemoglobin levels over a 24-week period .

-

Data Summary :

Parameter Roxadustat Group Placebo Group Mean Hemoglobin Change +2.5 g/dL +0.5 g/dL Transfusion Requirement 15% 45%

Treatment of Other Hypoxia-Related Conditions

Beyond anemia, roxadustat's ability to modulate HIF activity suggests potential applications in other hypoxia-related conditions:

- Heart Failure : Preliminary studies indicate that roxadustat may improve outcomes in patients with heart failure by enhancing oxygen delivery and utilization in tissues .

- Ischemic Conditions : Given its mechanism, roxadustat could be beneficial in treating ischemic diseases by promoting angiogenesis and improving tissue oxygenation .

Pharmacological Research

Research into the pharmacological properties of N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine has revealed several important findings:

- Selectivity for PHD Isoforms : Studies have shown that roxadustat selectively inhibits PHD1 over PHD2 and PHD3, suggesting a targeted approach to treating conditions associated with specific HIF pathways .

- Safety Profile : Long-term studies have assessed the safety profile of roxadustat, indicating a favorable outcome with manageable side effects compared to traditional therapies such as erythropoiesis-stimulating agents (ESAs) .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-8-phenoxyisoquinoline-3-carboxamido)acetic acid involves its interaction with molecular targets such as hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By inhibiting this enzyme, the compound stabilizes hypoxia-inducible factor (HIF), leading to the upregulation of erythropoietin (Epo) expression . This mechanism is particularly useful in treating anemia by promoting red blood cell production.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle: The target compound’s isoquinoline core distinguishes it from quinoline-based analogs (e.g., CAS 883961-23-7). Isoquinoline’s fused benzene-pyridine ring system may enhance π-π stacking interactions compared to quinoline’s linear structure .

Substituent Effects: The phenoxy group in the target compound contributes to moderate hydrophobicity, whereas the phenyl group in CAS 883961-23-7 increases hydrophobic interactions but lacks oxygen’s polarity . The glycine moiety provides a carboxyl group, enabling electrostatic interactions absent in analogs like CAS 883961-23-7, which feature non-polar propanamide chains .

Functional Group Impact :

- Carboxyl groups (as in the target) correlate with stronger electrostatic interactions, as demonstrated in peptoid studies (e.g., N-(2-carboxyethyl)glycine in ), where carboxyl-rich compounds showed enhanced binding .

- Hydrazide groups (CAS 667427-64-7) may confer unique chelation or redox properties, diverging from the target’s amide-based stability .

Functional Analogs

Table 2: Comparison with Peptoid Derivatives

Key Findings

- The target’s single carboxyl group (n=1) suggests moderate electrostatic binding, whereas peptoids like Nce (n=2) exhibit stronger interactions, as shown in ’s step-velocity studies .

- Unlike NXpe, which lacks carboxyl groups, the target’s glycine-derived carboxyl may enhance solubility and target affinity in biological systems .

Biological Activity

N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine, also known as roxadustat , is a compound that has garnered significant attention due to its biological activity, particularly as a therapeutic agent in the treatment of anemia associated with chronic kidney disease (CKD). This article explores the compound's biological mechanisms, efficacy, safety, and potential applications based on diverse research findings.

| Property | Value |

|---|---|

| CAS Number | 808118-40-3 |

| Molecular Formula | C19H16N2O5 |

| Molecular Weight | 352.3 g/mol |

| IUPAC Name | This compound |

Roxadustat functions primarily as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase , which stabilizes HIF and enhances the production of endogenous erythropoietin (EPO). This stabilization leads to increased erythropoiesis, making it particularly useful in treating anemia. The compound's mechanism involves:

- Inhibition of Prolyl Hydroxylases : Roxadustat inhibits enzymes that typically degrade HIF under normoxic conditions, allowing for increased HIF activity and subsequent EPO production.

- Regulation of Hepcidin : By modulating hepcidin levels, roxadustat improves iron metabolism, which is crucial for effective erythropoiesis in CKD patients .

Clinical Studies

Several clinical trials have demonstrated the efficacy of roxadustat in correcting anemia in CKD patients. Key findings include:

- Phase III Trials : Roxadustat was shown to significantly increase hemoglobin levels compared to placebo in patients not on dialysis. The results indicated a sustained response over time without the need for intravenous iron supplementation .

- Safety Profile : The compound has been well-tolerated, with no significant increase in cardiovascular events compared to traditional erythropoiesis-stimulating agents (ESAs) .

Comparative Efficacy

In comparison to other treatments for anemia:

- Roxadustat provides a more physiological approach by stimulating natural EPO production rather than administering exogenous EPO.

- It has shown a lower risk of adverse cardiovascular effects compared to traditional ESAs, which can lead to supra-physiologic EPO levels .

Case Studies

- Patient Response : In a study involving CKD patients, those treated with roxadustat achieved hemoglobin levels within the normal range after 12 weeks of treatment. Notably, these patients reported fewer side effects compared to those receiving ESAs .

- Long-term Outcomes : A long-term follow-up study indicated that patients maintained stable hemoglobin levels with ongoing roxadustat treatment, suggesting its potential for chronic management of anemia in CKD .

Future Directions

Research continues to explore the broader applications of roxadustat beyond CKD-related anemia. Potential areas include:

Q & A

Q. What are the recommended synthetic strategies for N-(4-Hydroxy-8-phenoxyisoquinoline-3-carbonyl)glycine, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves coupling glycine derivatives with functionalized isoquinoline precursors. For example, acylation reactions using carbodiimide-based coupling agents (e.g., EDC/HOBt) are common for forming peptide-like bonds. Evidence from structurally related isoquinoline-glycine conjugates (e.g., "(4-hydroxy-1-methyl-7-phenoxy-5,6,7,8-tetrahydroisoquinoline-3-carbonyl)glycine") suggests that protecting group strategies (e.g., Boc for amines, TBS for hydroxyl groups) can prevent side reactions . Optimize reaction conditions (solvent: DMF/DCM, temperature: 0–25°C) and employ HPLC purification to achieve >95% purity. Monitor intermediates via LC-MS and adjust stoichiometry to minimize by-products.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : , , and 2D-COSY/HMQC for confirming regiochemistry of the phenoxy and hydroxyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H]+).

- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm) and hydroxyl groups (broad peak ~3200–3500 cm).

- X-ray Crystallography : Resolve ambiguous stereochemistry, if applicable (see for analogous glycine derivatives) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Pre-weigh aliquots to minimize exposure to moisture .

- Storage : Store in amber vials under inert gas (N) at –20°C. Desiccate with silica gel to prevent hydrolysis of the carbonyl group. Stability studies (TGA/DSC) for long-term storage recommendations are advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different batches of the compound?

- Methodological Answer :

- Batch Analysis : Compare purity (HPLC), stereochemistry (chiral HPLC or CD spectroscopy), and residual solvents (GC-MS) across batches.

- Bioassay Reproducibility : Standardize cell-based assays (e.g., use reference inhibitors, control for passage number). For example, a glycan analysis protocol (as in ) highlights the importance of reference materials for cross-lab comparability .

- Isomer Identification : If isomers are suspected (e.g., due to tautomerism in the isoquinoline core), employ - NOESY NMR or computational modeling (DFT) to confirm structures .

Q. What in vitro models are suitable for studying the compound’s mechanism of action, given its structural similarity to glycine derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against glycine-processing enzymes (e.g., glycine decarboxylase) using kinetic assays (UV-Vis or fluorescence-based).

- Cellular Uptake Studies : Radiolabel the compound (e.g., -glycine moiety) and quantify accumulation in target cells (e.g., cancer lines) via scintillation counting.

- Molecular Docking : Use homology models of glycine receptors or transporters (e.g., GlyT1) to predict binding modes. Validate with site-directed mutagenesis .

Q. How can researchers design experiments to probe the role of the phenoxy group in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents (e.g., electron-withdrawing Cl, electron-donating OMe) on the phenoxy ring. Compare IC values in target assays.

- Computational Analysis : Perform QSAR or molecular dynamics simulations to assess steric/electronic effects of substituents on receptor binding.

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to determine if phenoxy groups influence Phase I/II metabolism .

Data Contradiction and Reproducibility

Q. What steps should be taken if conflicting cytotoxicity data arise between academic labs?

- Methodological Answer :

- Cross-Lab Harmonization : Share standardized protocols (e.g., MTT assay with matched cell lines, serum-free media).

- Reference Controls : Include known cytotoxic agents (e.g., doxorubicin) as positive controls.

- Compound Verification : Third-party validation via independent NMR/MS analysis (e.g., NIST standards in ) .

Safety and Compliance

Q. What are the critical safety considerations for handling this compound in a shared laboratory environment?

- Methodological Answer :

- Risk Assessment : Review Safety Data Sheets (SDS) for analogous glycine derivatives (e.g., ). Assume GHS Category 2 irritation (skin/eyes) until validated.

- Waste Disposal : Neutralize acidic/basic functional groups before disposal. Use halogen-approved waste containers if chloro-by-products are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.